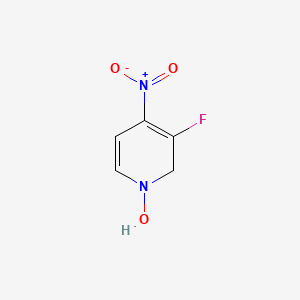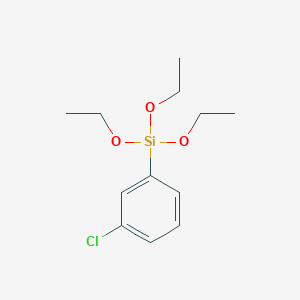
b-Cyclogeranyltriphenylphosphonium Bromide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-Cyclogeranyltriphenylphosphonium Bromide-d5: is a stable isotope-labeled compound used in various scientific research fields. It is also known by its chemical name, Triphenyl [(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide-d5 . This compound is characterized by its molecular formula C28H27D5BrP and a molecular weight of 484.46 g/mol .
Preparation Methods
The synthesis of b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves the reaction of triphenylphosphine with bromocyclogeranyl under specific conditions. The reaction typically occurs in an organic solvent such as toluene or chloroform at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
b-Cyclogeranyltriphenylphosphonium Bromide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
b-Cyclogeranyltriphenylphosphonium Bromide-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis to form complex molecules.
Biology: The compound is utilized in studies involving cellular processes and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
b-Cyclogeranyltriphenylphosphonium Bromide-d5 can be compared with other similar compounds such as:
Triphenylphosphonium Bromide: Lacks the cyclogeranyl group and deuterium labeling.
Cyclogeranyltriphenylphosphonium Chloride: Similar structure but with a chloride ion instead of bromide.
Cyclogeranyltriphenylphosphonium Iodide: Similar structure but with an iodide ion instead of bromide.
The uniqueness of this compound lies in its stable isotope labeling (deuterium) and the presence of the cyclogeranyl group, which can provide specific advantages in research applications.
Properties
Molecular Formula |
C28H32BrP |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2; |
InChI Key |
ILCRIYBFEOAUEZ-QHZJUOFTSA-M |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)C)[2H].[Br-] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



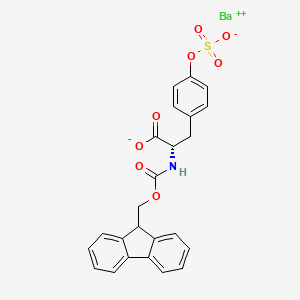
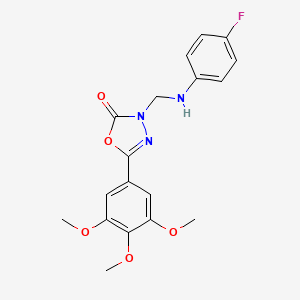
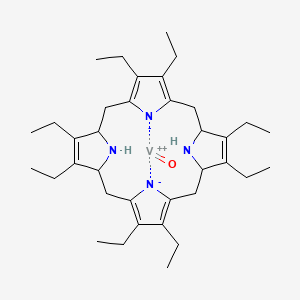
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


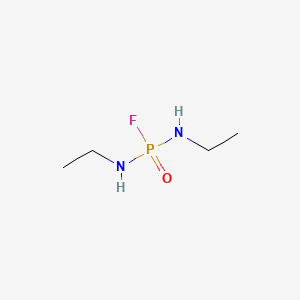
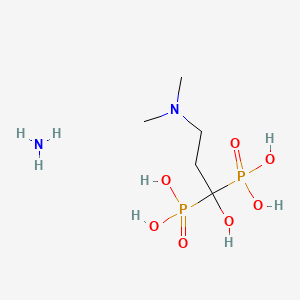
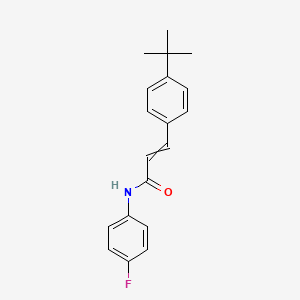
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
